tert-Butyl 3-(aminomethyl)indoline-1-carboxylate
Overview
Description
“tert-Butyl 3-(aminomethyl)indoline-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is an N-substituted derivative of indoline .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl indoline-1-carboxylate, a related compound, has been used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It has also been used in the preparation of allyl- and arylindolines .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(aminomethyl)indoline-1-carboxylate” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCc2ccccc12
. This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Chemical Reactions Analysis
As a derivative of indoline, “tert-Butyl 3-(aminomethyl)indoline-1-carboxylate” could potentially participate in various chemical reactions. For example, tert-Butyl indoline-1-carboxylate has been used as a reactant in the preparation of substituted indolines and tetrahydroquinolines via a cycloaddition approach .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(aminomethyl)indoline-1-carboxylate” include a boiling point of 83-84 °C/0.1 mmHg (lit.) and a melting point of 46-50 °C (lit.) .Scientific Research Applications
Synthesis of Aryl Alkyl Amines
This compound serves as a reactant in the preparation of aryl alkyl amines through alkylation reactions catalyzed by palladium (Pd). Aryl alkyl amines are significant in the development of pharmaceuticals and agrochemicals due to their biological activity .
Preparation of Allyl- and Arylindolines
Allyl- and arylindolines have applications in medicinal chemistry and as intermediates in organic synthesis. The tert-butyl ester acts as a reactant in their preparation, providing a pathway to these valuable indoline derivatives .
Modular Indole Synthesis
The compound is utilized in modular indole synthesis, particularly in constructing the highly strained CDEF parent tetracycle of nodulisporic acids A and B. These acids have potential as antiparasitic agents, making this application crucial for therapeutic research .
Asymmetric Synthesis of β-Amino Esters
It is involved in the asymmetric synthesis of β-amino esters via rhodium prolinate complex-catalyzed α-C-H activation and carbenoid insertion reactions. β-Amino esters are important in the synthesis of peptides and peptidomimetics .
Synthesis of Substituted Indolines and Tetrahydroquinolines
The tert-butyl ester is a reactant in the synthesis of substituted indolines and tetrahydroquinolines through a cycloaddition approach. These compounds are valuable in the development of new materials and bioactive molecules .
Chemical Intermediate in Various Syntheses
Due to its reactive functional groups, this compound is a versatile intermediate in the synthesis of a wide range of organic molecules. Its use spans across different fields of chemical research, from material science to biochemistry .
Development of Antiparasitic Agents
As mentioned in the modular indole synthesis, the tert-butyl ester is key in the development of nodulisporic acids, which show promise as antiparasitic agents. This is particularly relevant in the search for new treatments for parasitic infections .
Research in Bioactive Molecule Development
The compound’s role in the synthesis of bioactive molecules positions it as an important tool in drug discovery and development. Its applications in creating new molecules can lead to breakthroughs in treating various diseases .
Safety and Hazards
Mechanism of Action
Target of Action
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, also known as 3-AMINOMETHYL-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is an N-substituted indoline derivative . Indoline derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as reactants in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .
Mode of Action
The interaction of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate with its targets involves the formation of aryl alkyl amines via alkylation reactions . This process is catalyzed by Pd , leading to the creation of various biologically active compounds.
Biochemical Pathways
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate affects the biochemical pathways involved in the synthesis of aryl alkyl amines . These amines play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s boiling point is 83-84 °c/01 mmHg (lit), and its melting point is 46-50 °C (lit) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
It’s known that indole derivatives, to which this compound belongs, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,8-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRGVFQWIPNTAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696013 | |
Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086392-24-6 | |
Record name | 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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